molecular formula C14H15ClN6 B11299578 N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11299578
M. Wt: 302.76 g/mol
InChI Key: RBUFZUMXKWRJBN-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-CHLOROPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-5-9(15)7-10/h4-8H,1-3H3,(H,17,18,19)

InChI Key

RBUFZUMXKWRJBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N(C)C

Origin of Product

United States

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